2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-acetamide
Description
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-acetamide (CAS: 1353957-75-1) is a chiral acetamide derivative featuring a benzyl-substituted piperidine moiety. Its molecular formula is C₁₅H₂₃N₃O, with a molar mass of 261.36 g/mol. The compound’s stereochemistry at the piperidine-3-yl position (R-configuration) and the benzyl group at the 1-position of the piperidine ring are critical to its physicochemical and biological properties . Predicted properties include a density of 1.11 g/cm³, boiling point of 402.3°C, and pKa of 9.01, suggesting moderate lipophilicity and basicity .
Synthetic routes for analogous compounds involve coupling benzenesulfonyl chloride with aminopiperidine derivatives under controlled pH, followed by electrophilic substitution at the nitrogen atom .
Properties
IUPAC Name |
2-amino-N-[(3R)-1-benzylpiperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBPFSITKTFCX-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(®-1-benzyl-piperidin-3-yl)-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the amine with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(®-1-benzyl-piperidin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, acylating agents, and other electrophiles in the presence of bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-N-(®-1-benzyl-piperidin-3-yl)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(®-1-benzyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Stereochemistry: The R-configuration at the piperidine-3-yl position may influence binding affinity to chiral targets, such as enzymes or receptors .
Pharmacological Activities: Enzyme Inhibition: Analogues with phenylsulfonyl-piperidine substitutions () exhibit acetylcholinesterase (AChE) and lipoxygenase (LOX) inhibition, suggesting the target compound could share similar mechanisms . Bacterial Target Potential: A structurally distinct acetamide (2-Amino-N-(arylsulfinyl)-acetamide) in inhibits bacterial aminoacyl-tRNA synthetase, highlighting the acetamide scaffold’s versatility in antimicrobial design . Hypoxia Detection: EF3 () demonstrates functional applications of acetamides in imaging, though unrelated to the target compound’s likely therapeutic scope .
Physicochemical Properties :
- The methyl-substituted analogue (CAS 1354018-91-9) has a lower molar mass (C₈H₁₇N₃O vs. C₁₅H₂₃N₃O) and predicted boiling point (402.3°C vs. likely lower for smaller analogues), impacting volatility and synthesis conditions .
- pKa Differences : The target compound’s pKa (9.01) suggests moderate basicity, aligning with piperidine derivatives, while trifluoropropyl groups (e.g., EF3) may lower pKa due to electron-withdrawing effects .
Biological Activity
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders. Its structural features, which include a piperidine ring and a benzyl substitution, suggest interactions with various biological targets, including receptors and enzymes.
Chemical Structure and Properties
- Molecular Formula : C15H21N3O
- Molecular Weight : Approximately 245.35 g/mol
- Structural Features :
- Piperidine ring
- Benzyl group
- Amide functional group
This unique structure is crucial for its pharmacological properties, influencing binding affinities and interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with muscarinic receptors, which play a significant role in cognitive functions and neurotransmission. Initial studies indicate that this compound may act as an antagonist at specific muscarinic receptors, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia by modulating neurotransmission pathways.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
-
Muscarinic Receptor Interaction :
- Selective modulation of muscarinic receptors, essential for cognitive processes.
- Potential to enhance cognitive functions or provide therapeutic effects against neurodegenerative diseases.
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Anticholinesterase Activity :
- Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), indicating that this compound may possess similar properties.
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Neuroprotective Effects :
- The compound's structure suggests potential neuroprotective effects, possibly through antioxidant mechanisms or by enhancing synaptic plasticity.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparative analysis with other related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide | Similar piperidine structure but different benzyl positioning | Varied receptor interactions |
| N-Methylacetamide | Lacks piperidine ring and benzyl group | Distinct reactivity |
| 2-Chloroacetamide | Simpler structure without piperidine and benzyl groups | Different chemical behavior |
This table illustrates how the presence of specific functional groups in this compound enhances its potential as a targeted therapeutic agent.
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various contexts:
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Alzheimer’s Disease Models :
- In vitro studies have shown that compounds with similar structures exhibit AChE inhibition, which could lead to improved cognitive function in Alzheimer’s models. The ability to cross the blood-brain barrier enhances its relevance for central nervous system applications.
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Neurogenic Properties :
- Research indicates that certain piperidine derivatives can promote neurogenesis, suggesting that this compound may also support neuronal growth and repair mechanisms.
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Antioxidant Activity :
- Preliminary findings suggest that the compound may exhibit antioxidant properties, further contributing to its neuroprotective profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
